![molecular formula C13H10F2N2O B4235918 N,N'-bis(2-fluorophenyl)urea](/img/structure/B4235918.png)
N,N'-bis(2-fluorophenyl)urea
Overview
Description
“N,N’-bis(2-fluorophenyl)urea” is a type of urea derivative. Urea derivatives have been widely used in the development of useful agrochemicals and pharmacological agents . The compound contains two fluorophenyl groups attached to a urea group. The presence of fluorine atoms can endow various desirable pharmacodynamic attributes .
Synthesis Analysis
The synthesis of N,N’-disubstituted ureas, which includes “N,N’-bis(2-fluorophenyl)urea”, can be achieved by reactions of amines with aromatic isocyanates . A simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .
Molecular Structure Analysis
The molecular formula of “N,N’-bis(2-fluorophenyl)urea” is C13H8F4N2O . The structure contains a urea group (NH2-CO-NH2) where the hydrogen atoms of the NH2 groups are replaced by 2-fluorophenyl groups.
Chemical Reactions Analysis
The chemical reactions involving “N,N’-bis(2-fluorophenyl)urea” are not explicitly mentioned in the retrieved papers. However, N,N’-disubstituted ureas have been synthesized from 2- (adamantan-1-yl)ethanamine and aliphatic (aromatic) isocyanates .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N,N’-bis(2-fluorophenyl)urea” are not explicitly mentioned in the retrieved papers. However, the molecular weight of the compound is 284.21 .
Scientific Research Applications
Enzyme Interaction Studies
N,N'-bis(2-fluorophenyl)urea has been studied for its interactions with enzymes. In one study, it was found to inactivate the serine protease α‐chymotrypsin by stoichiometric carbamoylation at the active site. This study explored the dynamic conformations and kinetics of the enzyme derivative, providing insights into enzyme mechanics and inhibitor interactions (Kairi & Gerig, 1990).
Crystallography and Molecular Structure Analysis
The compound has been examined in crystallographic studies. One study focused on its molecular structure, revealing specific dihedral angles and hydrogen bonding patterns. This kind of research is crucial for understanding molecular interactions and designing molecules with specific properties (Loh et al., 2010).
Investigation in Organic Chemistry and Catalysis
N,N'-bis(2-fluorophenyl)urea derivatives have been explored in organic chemistry, particularly in catalysis. For example, they have been used in asymmetric Morita-Baylis-Hillman reactions, showcasing their potential as effective organocatalysts (Berkessel et al., 2006).
Applications in Material Science
The compound has also found applications in material science. For instance, its derivatives have been used in the design of self-healing poly(urea–urethane) elastomers, demonstrating its utility in developing advanced materials with dynamic properties (Rekondo et al., 2014).
Sensor Development
It has been utilized in developing sensors, such as colorimetric fluoride ion sensors. These sensors are important in environmental monitoring and analytical chemistry (Jose et al., 2004).
Synthesis and Analysis of Novel Compounds
Researchers have synthesized novel compounds using N,N'-bis(2-fluorophenyl)urea, investigating their molecular structures and properties. Such studies are fundamental in the field of synthetic chemistry and for the development of new materials and drugs (Mallakpour & Nasr‐Isfahani, 2001).
Mechanism of Action
The mechanism of action of “N,N’-bis(2-fluorophenyl)urea” is not explicitly mentioned in the retrieved papers. However, some urea derivatives have shown herbicidal activity and selectivity on seedlings of wheat and cucumber .
Safety and Hazards
The safety data sheet for 2-Fluorophenylurea, a related compound, suggests that it does not meet the classification criteria for physical or health hazards based on available data . However, it is recommended to avoid ingestion and inhalation, and to use personal protective equipment while handling it .
Future Directions
The future directions for the research and application of “N,N’-bis(2-fluorophenyl)urea” are not explicitly mentioned in the retrieved papers. However, the development of resource-efficient and environmentally friendly synthetic processes for manufacturing chemicals and intermediates being used in large quantities is a must for sustainable industrial development . Therefore, further research could focus on improving the synthesis methods and exploring the potential biological activities of “N,N’-bis(2-fluorophenyl)urea”.
properties
IUPAC Name |
1,3-bis(2-fluorophenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h1-8H,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTVVIUSZRIQQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=C2F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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